trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride
Description
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride (CAS: 2705220-04-6) is a cyclohexane derivative featuring a dimethylamino group at the trans-4 position and a carboxylic acid group, forming a hydrochloride salt. Its molecular formula is C₉H₁₇Cl₂NO, with a molecular weight of 226.14 g/mol . This compound is utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of prodrugs and bioactive molecules. Its stereochemistry (trans configuration) and functional groups influence its solubility, stability, and interaction with biological targets.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMKZNQQFRLCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting metabolic disorders. For instance, it is utilized in the synthesis of dipeptides and related compounds that act as therapeutic agents for diabetes management. The compound's structure facilitates the design of inhibitors for dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism .
Antifibrinolytic Agents
It has been identified as an effective antifibrinolytic agent, inhibiting plasmin-induced fibrinolysis. This property makes it valuable in treating conditions associated with abnormal bleeding and hemorrhagic diseases . Its mechanism of action involves stabilizing fibrin clots, thus preventing excessive bleeding during surgical procedures or trauma.
Polymer Chemistry
Synthesis of Polyamidoamines
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is also an important precursor in the synthesis of poly(amidoamine) dendrimers. These dendrimers are characterized by their branched structure and are utilized in drug delivery systems due to their ability to encapsulate therapeutic agents and enhance their solubility . The compound's reactivity allows for functionalization, which is crucial in tailoring dendrimer properties for specific applications.
Agricultural Applications
Agricultural Chemicals
The compound has potential applications as a raw material for agricultural chemicals. Its derivatives can be engineered to develop herbicides or pesticides that target specific pests or diseases affecting crops. Research indicates that modifications to the cyclohexane ring can enhance the efficacy and selectivity of these agrochemicals .
Case Study 1: Synthesis of Dipeptides
A study demonstrated the synthesis of various dipeptides using this compound as a building block. The resulting peptides showed promising biological activity against specific targets related to diabetes .
Case Study 2: Development of Dendritic Drug Carriers
Research focused on creating dendritic structures using this compound revealed significant improvements in drug delivery efficiency. The synthesized dendrimers exhibited enhanced cellular uptake and controlled release profiles for anticancer drugs .
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Medicinal Chemistry | Dipeptide synthesis, DPP IV inhibitors | Key role in diabetes treatment |
| Antifibrinolytic Agents | Treatment for hemorrhagic diseases | Stabilizes fibrin clots |
| Polymer Chemistry | Precursor for poly(amidoamine) dendrimers | Enhances drug delivery systems |
| Agricultural Chemicals | Development of herbicides/pesticides | Potential for targeted crop protection |
Mechanism of Action
The mechanism by which trans-4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Substituent Variations on the Cyclohexane Ring
The dimethylamino group distinguishes this compound from analogs with different substituents. Key comparisons include:
Functional Group Modifications
- Dimethylamino vs.
- Ester Derivatives : Esterification (e.g., TXC, methyl ester derivatives) enhances lipophilicity, improving membrane permeability and bioavailability .
- Protected Amines: Boc-protected derivatives (e.g., trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic acid) prevent unwanted reactions during synthesis, offering controlled release of the active amine .
Pharmacokinetic and Pharmacodynamic Differences
- TXC vs. TXA: TXC’s hexadecyl ester group prolongs systemic exposure, making it more effective in melanogenesis inhibition .
- Kabi 2161 : Achieves earlier and higher plasma concentrations of TXA compared to direct TXA administration, demonstrating the impact of prodrug design .
Structural Analogues in Therapeutic Contexts
- Cyclohexanol Derivatives: Tramadol hydrochloride () shares a cyclohexane backbone but includes a methoxyphenyl group, highlighting how minor structural changes shift therapeutic use from antifibrinolytics to analgesics .
Biological Activity
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride, often referred to in the literature as a derivative of cyclohexanecarboxylic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a cyclohexane ring with a dimethylamino group and a carboxylic acid functional group. This unique structure contributes to its interactions with biological systems, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit serine proteases, which play crucial roles in various physiological processes. This inhibition can lead to significant biological effects, such as enhanced wound healing and reduced inflammation .
- Receptor Modulation : The presence of the dimethylamino group allows for the formation of hydrogen bonds with receptors, potentially modulating their activity and influencing cellular signaling pathways.
1. Anti-Fibrinolytic Properties
Research has demonstrated that this compound exhibits anti-fibrinolytic activity. It accelerates barrier recovery in epidermal tissues, particularly following injuries that disrupt the skin barrier. This effect is mediated through the inhibition of plasmin, a serine protease involved in fibrinolysis .
2. Anti-Inflammatory Effects
Studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The modulation of protease activity contributes to this effect, reducing tissue damage associated with inflammatory responses .
Case Study 1: Epidermal Barrier Recovery
In a controlled study on hairless mice, the application of this compound significantly improved the rate of barrier recovery after epidermal injuries. The treated group showed a marked decrease in epidermal thickness compared to control groups receiving inactive analogs .
Case Study 2: Enzyme Inhibition Dynamics
A series of experiments assessed the compound's inhibitory effects on various serine proteases. Results indicated that this compound was effective at low concentrations, demonstrating potential as a therapeutic agent for conditions requiring protease inhibition .
Table 1: Biological Activity Overview
Table 2: Structure-Activity Relationship (SAR)
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes, including catalytic hydrogenation of nitro precursors (e.g., 4-nitrobenzoic acid derivatives) to yield the trans-4-aminocyclohexane backbone, followed by dimethylamination and esterification. Hydrochloride salt formation is achieved via reaction with HCl . Purity optimization requires rigorous purification steps such as recrystallization from ethanol/water mixtures and chromatography (silica gel, eluting with methanol/dichloromethane). Purity verification via GC (gas chromatography) and titration analysis is critical, as demonstrated for structurally similar compounds like methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride .
Q. How is the stereochemical configuration (trans vs. cis) of the compound confirmed experimentally?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical confirmation. Tools like SHELXL (for refinement) and ORTEP-III (for graphical representation of crystal structures) are widely used . For preliminary analysis, H NMR and C NMR can identify diastereotopic proton splitting patterns and coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) .
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Purity : GC with flame ionization detection (FID) or titration (for hydrochloride quantification) .
- Molecular Weight : High-resolution mass spectrometry (HRMS) or ESI-MS .
- Solubility : Phase-solubility studies in aqueous buffers or organic solvents (e.g., DMSO, ethanol) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, ester group substitution) impact the biological activity of trans-4-aminocyclohexane derivatives?
- Methodological Answer : Comparative studies on analogs (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexanecarboxylate hydrochloride) reveal that fluorination enhances metabolic stability and receptor binding affinity due to electronegativity and steric effects. Ester group substitutions (e.g., benzyl vs. methyl esters) alter lipophilicity, affecting membrane permeability. Structure-activity relationship (SAR) studies should combine molecular docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition or receptor binding) .
Q. What experimental strategies resolve contradictions in reported biological activities of trans-4-aminocyclohexane derivatives?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Key strategies include:
- Stereochemical Verification : Re-analyze batches via X-ray crystallography or chiral HPLC .
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. CHO-K1) to assess cell-type specificity .
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects, salt forms) .
Q. How can researchers design robust synthetic protocols to minimize byproducts in trans-4-aminocyclohexane hydrochloride synthesis?
- Methodological Answer :
- Catalyst Optimization : Use palladium on carbon (Pd/C) or Raney nickel for selective hydrogenation of nitro groups, reducing over-reduction byproducts .
- Temperature Control : Maintain reactions at 50–60°C during esterification to prevent racemization .
- Workup Procedures : Implement aqueous washes (e.g., NaHCO₃ for acid removal) and fractional distillation to isolate the trans isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
